ETHYL 2,4-DIMETHYL-5-(2-{[4-OXO-6-PHENYL-3-(PROP-2-EN-1-YL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETYL)-1H-PYRROLE-3-CARBOXYLATE
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Overview
Description
Ethyl 5-{[(3-allyl-4-oxo-6-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate is a complex organic compound with a molecular formula of C26H25N3O4S2 and a molecular weight of 507.635 g/mol . This compound is part of a class of thienopyrimidine derivatives, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of ETHYL 2,4-DIMETHYL-5-(2-{[4-OXO-6-PHENYL-3-(PROP-2-EN-1-YL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETYL)-1H-PYRROLE-3-CARBOXYLATE involves multiple steps. The general synthetic route includes the following steps:
Formation of the thienopyrimidine core: This step typically involves the cyclization of appropriate starting materials under controlled conditions.
Introduction of the allyl and phenyl groups: These groups are introduced through substitution reactions using suitable reagents.
Attachment of the sulfanylacetyl group: This step involves the reaction of the thienopyrimidine intermediate with a sulfanylacetylating agent.
Formation of the pyrrole carboxylate: The final step involves the cyclization and esterification to form the pyrrole carboxylate moiety.
Chemical Reactions Analysis
Ethyl 5-{[(3-allyl-4-oxo-6-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl and phenyl positions.
Scientific Research Applications
Ethyl 5-{[(3-allyl-4-oxo-6-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ETHYL 2,4-DIMETHYL-5-(2-{[4-OXO-6-PHENYL-3-(PROP-2-EN-1-YL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETYL)-1H-PYRROLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to enzymes: It may inhibit or activate certain enzymes involved in biological processes.
Interacting with receptors: The compound can bind to cellular receptors, modulating their activity and influencing cellular signaling pathways.
Modulating gene expression: It may affect the expression of specific genes, leading to changes in protein synthesis and cellular function.
Comparison with Similar Compounds
Ethyl 5-{[(3-allyl-4-oxo-6-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate can be compared with other thienopyrimidine derivatives, such as:
- Ethyl 5-{[(3-allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate .
- Ethyl 5-{[(5-(4-methoxyphenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate .
- Ethyl 5-{[(3-allyl-5-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate .
These compounds share similar core structures but differ in their substituents, which can influence their biological activities and chemical properties.
Properties
Molecular Formula |
C26H25N3O4S2 |
---|---|
Molecular Weight |
507.6g/mol |
IUPAC Name |
ethyl 2,4-dimethyl-5-[2-(4-oxo-6-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C26H25N3O4S2/c1-5-12-29-24(31)18-13-20(17-10-8-7-9-11-17)35-23(18)28-26(29)34-14-19(30)22-15(3)21(16(4)27-22)25(32)33-6-2/h5,7-11,13,27H,1,6,12,14H2,2-4H3 |
InChI Key |
XFCVYTIAGLYGMI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=C1C)C(=O)CSC2=NC3=C(C=C(S3)C4=CC=CC=C4)C(=O)N2CC=C)C |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)C(=O)CSC2=NC3=C(C=C(S3)C4=CC=CC=C4)C(=O)N2CC=C)C |
Origin of Product |
United States |
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